Complanatoside C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

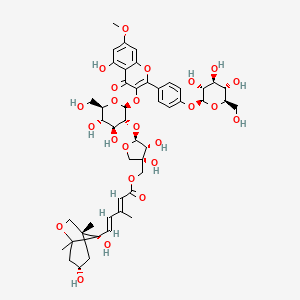

Complanatoside C is a flavonoid glycoside compound isolated from the seeds of Astragalus complanatus It is known for its potential anti-inflammatory and anti-oxidative activities

Preparation Methods

Synthetic Routes and Reaction Conditions: Complanatoside C can be isolated from the seeds of Astragalus complanatus using various chromatographic methods. The extraction process typically involves the use of 95% ethanol, followed by purification through techniques such as UV, IR, NMR, and MS spectroscopic data analysis .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale extraction from plant sources, followed by purification using advanced chromatographic techniques. The scalability of this process depends on the availability of raw materials and the efficiency of the extraction and purification methods.

Chemical Reactions Analysis

Types of Reactions: Complanatoside C, like other flavonoid glycosides, can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: As a flavonoid glycoside, it is of interest for its chemical properties and potential as a precursor for synthesizing other compounds.

Mechanism of Action

Complanatoside C exerts its effects through various molecular targets and pathways. It has been shown to:

Enhance antioxidation and detoxification activities: This is regulated by transcription factors like SKN-1.

Activate heat shock proteins: Mediated by HSF-1, which helps in stress resistance.

Extend lifespan: Through pathways involving DAF-16/FOXO, SKN-1, and HSF-1.

Comparison with Similar Compounds

Complanatoside C can be compared with other flavonoid glycosides, such as:

Complanatoside A: Another flavonoid glycoside from the same plant, known for similar anti-inflammatory and anti-oxidative properties.

Myricetin: A flavonoid with strong antioxidant properties, commonly found in various fruits and vegetables.

Quercetin: Another well-known flavonoid with anti-inflammatory and antioxidant effects.

Uniqueness: this compound is unique due to its specific molecular structure and the combination of pharmacological properties it exhibits. Its potential to enhance stress resistance and extend lifespan in model organisms sets it apart from other similar compounds.

Conclusion

This compound is a promising compound with various potential applications in scientific research and medicine. Its unique properties and mechanisms of action make it an interesting subject for further study and development.

Q & A

Basic Research Question: What are the validated analytical methods for structural characterization and purity assessment of Complanatoside C?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to confirm the glycosidic linkages, hydroxyl groups, and aglycone structure .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile-water gradient) to assess purity and quantify this compound in plant extracts .

- LC-MS/MS : Validate identity and detect impurities using tandem mass spectrometry with electrospray ionization (ESI) in negative/positive ion modes .

Basic Research Question: How to design an in vitro bioactivity assay for this compound?

Methodological Answer :

- Concentration Gradients : Test across a range (e.g., 10–200 μM) to establish dose-response relationships. Include controls (e.g., DMSO vehicle, positive inhibitors) .

- Cell Lines/Models : Use relevant cell lines (e.g., cancer cells for antiproliferative assays, macrophage models for anti-inflammatory studies).

- Endpoint Selection : Measure outcomes like cell viability (MTT assay), ROS levels (DCFH-DA probe), or cytokine secretion (ELISA) .

Advanced Research Question: What experimental strategies can elucidate the molecular mechanisms of this compound in modulating oxidative stress pathways?

Methodological Answer :

- Gene Knockdown/Overexpression : Use RNAi or CRISPR-Cas9 to silence/overexpress targets (e.g., NRF2, FOXO) and assess this compound’s effects on downstream genes (qRT-PCR, Western blot) .

- Pathway-Specific Reporters : Employ luciferase-based reporters (e.g., ARE-luc for NRF2 activation) to quantify pathway modulation .

- Metabolomics : Pair with LC-MS-based untargeted metabolomics to identify altered metabolites (e.g., glutathione, NADPH) .

Advanced Research Question: How to resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer :

- Meta-Analysis : Systematically compare studies for variables like compound purity (HPLC data), cell line authenticity, and assay conditions (e.g., serum concentration, incubation time) .

- Dose-Response Replication : Reproduce conflicting experiments with standardized protocols and inter-laboratory validation .

- Confounding Factor Analysis : Control for variables such as solvent stability (e.g., DMSO-induced artifacts) or batch-to-batch variability in plant extracts .

Basic Research Question: What pharmacokinetic parameters should be prioritized in rodent studies of this compound?

Methodological Answer :

- Administration Routes : Compare oral vs. intravenous dosing to calculate bioavailability (F%) .

- Sampling Schedule : Collect blood/tissue at critical timepoints (e.g., 0.5, 1, 2, 4, 8, 12, 24 h post-dose) .

- LC-MS/MS Quantification : Use validated methods to measure plasma concentrations and derive parameters (Cmax, Tmax, AUC, t½) .

Advanced Research Question: How to optimize the synthetic or biosynthetic production of this compound for research-grade quantities?

Methodological Answer :

- Synthetic Routes : Explore glycosylation strategies (e.g., Koenigs-Knorr reaction) for attaching sugar moieties to the aglycone. Monitor stereochemistry via chiral HPLC .

- Bioprospecting : Screen plant cultivars or microbial systems (e.g., yeast heterologous expression) for higher yields .

- Scale-Up Challenges : Address solubility issues using co-solvents (e.g., cyclodextrins) or nanoformulations .

Basic Research Question: What in vivo models are suitable for studying this compound’s therapeutic potential?

Methodological Answer :

- Caenorhabditis elegans : Assess lifespan extension and stress resistance (e.g., heat shock, oxidative stress) .

- Rodent Models : Use diet-induced obesity mice for metabolic studies or chemically induced colitis models for anti-inflammatory effects .

- Ethical Compliance : Follow ARRIVE guidelines for humane endpoints and sample size justification .

Advanced Research Question: How to integrate multi-omics data to predict this compound’s polypharmacology?

Methodological Answer :

- Network Pharmacology : Map this compound’s putative targets (e.g., via SwissTargetPrediction) onto protein-protein interaction networks .

- Transcriptomics/Proteomics : Combine RNA-seq and LC-MS/MS data to identify differentially expressed pathways (e.g., NF-κB, MAPK) .

- Machine Learning : Train models on structural analogs to predict off-target effects or synergies .

Basic Research Question: What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response in Prism) to calculate IC50/EC50 .

- ANOVA with Post Hoc Tests : Compare multiple groups (e.g., Tukey’s test for pairwise differences) .

- Uncertainty Quantification : Report confidence intervals and propagate errors in derived parameters (e.g., AUC) .

Advanced Research Question: How to address ethical and regulatory challenges in translating this compound to clinical trials?

Methodological Answer :

- Preclinical Safety : Conduct OECD-compliant toxicity studies (acute, subchronic) in two species .

- Ethical Approvals : Submit protocols to institutional review boards (IRBs) for human trials, emphasizing informed consent and data anonymization .

- Regulatory Strategy : Align with FDA/EMA guidelines for natural product drug development, including batch consistency and stability testing .

Properties

Molecular Formula |

C48H60O24 |

|---|---|

Molecular Weight |

1021.0 g/mol |

IUPAC Name |

[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (2E,4E)-5-[(1R,3S,8S)-3,8-dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoate |

InChI |

InChI=1S/C48H60O24/c1-21(9-10-48(62)45(2)14-23(51)15-46(48,3)66-18-45)11-30(53)64-19-47(61)20-65-44(41(47)60)72-40-36(58)33(55)29(17-50)70-43(40)71-39-34(56)31-26(52)12-25(63-4)13-27(31)68-38(39)22-5-7-24(8-6-22)67-42-37(59)35(57)32(54)28(16-49)69-42/h5-13,23,28-29,32-33,35-37,40-44,49-52,54-55,57-62H,14-20H2,1-4H3/b10-9+,21-11+/t23-,28+,29+,32+,33+,35-,36-,37+,40+,41-,42+,43-,44-,45+,46?,47+,48-/m0/s1 |

InChI Key |

JOPUJUYFPCGTLX-SPTUTCEOSA-N |

Isomeric SMILES |

C/C(=C\C(=O)OC[C@]1(CO[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CO)O)O)O)/C=C/[C@@]7([C@@]8(C[C@@H](CC7(OC8)C)O)C)O |

Canonical SMILES |

CC(=CC(=O)OCC1(COC(C1O)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)CO)O)O)O)C=CC7(C8(CC(CC7(OC8)C)O)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.